molecular formula C30H38O5 B13319950 Longipedlactone A

Longipedlactone A

Cat. No.: B13319950
M. Wt: 478.6 g/mol
InChI Key: HPMBMZUDXWXFOU-QSISBBOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone A involves extraction from the plant Kadsura longipedunculata using organic solvents followed by chromatographic techniques . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not well-documented in the literature. the isolation process typically involves:

    Extraction: Using solvents like methanol or ethanol to extract the compounds from the plant material.

    Chromatography: Employing techniques such as column chromatography and high-performance liquid chromatography (HPLC) to purify the compound.

Industrial Production Methods: Currently, there are no established industrial production methods for this compound, as it is primarily obtained through natural extraction from the plant source .

Chemical Reactions Analysis

Types of Reactions: Longipedlactone A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives of this compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to synthesize analogs of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Mechanism of Action

The mechanism of action of Longipedlactone A involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but it is believed to interfere with cellular processes critical for cancer cell survival . Further research is needed to identify the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Longipedlactone A is unique due to its rearranged pentacyclic skeleton, which distinguishes it from other triterpene dilactones. Similar compounds include:

Properties

Molecular Formula

C30H38O5

Molecular Weight

478.6 g/mol

IUPAC Name

(1S,9R,12S,13R,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one

InChI

InChI=1S/C30H38O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12-13,15,19,22-25,33H,2,9-11,14,16H2,1,3-6H3/t19-,22-,23+,24-,25+,29-,30-/m1/s1

InChI Key

HPMBMZUDXWXFOU-QSISBBOKSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.